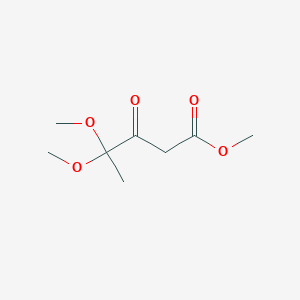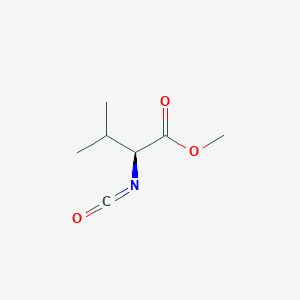
4-Thien-3-yl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thien-3-yl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A variety of heterocyclic compounds involving the 4-thienyl and 1H-pyrrole moieties have been synthesized for potential applications in medicinal chemistry and materials science. For instance, novel heterocyclic libraries containing 4H-thieno[3,2-b]pyrrole, thieno[2',3':4,5]-pyrrol[1,2-d][1,2,4]triazine, and thieno[2',3':4,5]pyrrolo[1,2-a]pyrazine heterocyclic moieties were obtained via parallel solution-phase synthesis, highlighting the versatility of these compounds in generating diverse chemical structures for drug discovery and other applications (Ilyin et al., 2007).
Molecular Diversity and Drug Design
The compound and its derivatives have contributed to molecular diversity in drug design through the synthesis of complex molecules such as pyrrolo[3,4-a]pyrrolizines, pyrrolo[3',4':3,4]pyrrolo[1,2-c]thiazoles, pyrrolo[3,4-a]indolizines, and octahydropyrrolo[3,4-c]pyrroles. These compounds were synthesized using a one-pot three-component reaction, demonstrating the potential of thienyl and pyrrole derivatives in creating structurally diverse and functionally rich compounds for pharmaceutical research (Chen et al., 2016).
Antimicrobial Activity
Research into derivatives of 4-thienyl-1H-pyrrole-3-carboxylic acid has also explored their antimicrobial properties. For example, a series of [(phenyl, 1,3-benzodioxol-5-yl)methylene]hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid were synthesized and demonstrated to possess antibacterial properties. This suggests potential applications in the development of new antimicrobial agents (Kostenko et al., 2015).
Electropolymerization and Material Science
The electropolymerization of derivatives such as N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrates the utility of these compounds beyond pharmaceuticals, extending into materials science. These compounds are electropolymerizable, and the resulting polymer films are stable, indicating potential applications in the development of electronic materials and devices (Lengkeek et al., 2010).
Propiedades
IUPAC Name |
4-thiophen-3-yl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6/h1-5,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHUOHUVAKSDDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CNC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)
![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)
![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)






